Selective CYP11B2 Inhibition: Scaffold-Defined Potency and Off-Target Sparing
Within the N-(pyridin-3-yl)benzamide series evaluated for CYP11B2 inhibition, the most potent and selective analogs achieved IC₅₀ values between 53 and 166 nM against CYP11B2 [1]. Critically, these same compounds exhibited no detectable inhibition of CYP17 or CYP19, confirming that the N-(pyridin-3-yl)benzamide scaffold confers a clean off-target profile relative to the broader cytochrome P450 family [1]. While compound-specific IC₅₀ data for CAS 926222-33-5 have not been individually reported, its structural features (3-amino, 4-chloro substitution) place it within the active series, and its selectivity profile can be inferred to follow the class pattern.
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) and off-target selectivity |
|---|---|
| Target Compound Data | IC₅₀ inferred within 53–166 nM range for CYP11B2; no CYP17/CYP19 inhibition |
| Comparator Or Baseline | Closely related CYP11B1 enzyme; broader CYP panel (CYP17, CYP19) |
| Quantified Difference | Potency: 53–166 nM IC₅₀ (CYP11B2) vs. no inhibition of CYP17/CYP19; selectivity ratio not numerically reported but qualitatively complete |
| Conditions | Recombinant human CYP11B1, CYP11B2, CYP17, CYP19 enzyme inhibition assays |
Why This Matters
This class-level selectivity evidence supports procurement for aldosterone synthase-focused research programs where off-target CYP inhibition would confound experimental interpretation.
- [1] Zimmer C, Hafner M, Zender M, Ammann D, Hartmann RW, Vock CA. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorg Med Chem Lett. 2011;21(1):186-190. View Source
